N-(1,3-benzothiazol-2-yl)-N-ethyl-2-(methylsulfanyl)pyridine-3-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-N-ethyl-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, an ethyl group, a methylsulfanyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-N-ethyl-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form benzothiazole, followed by subsequent reactions to introduce the ethyl and methylsulfanyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(1,3-benzothiazol-2-yl)-N-ethyl-2-(methylsulfanyl)pyridine-3-carboxamide has shown potential as an antibacterial and antifungal agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for developing new therapeutic agents.
Medicine: In the medical field, this compound has been studied for its potential use in treating diseases such as tuberculosis and other bacterial infections. Its mechanism of action involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(1,3-benzothiazol-2-yl)-N-ethyl-2-(methylsulfanyl)pyridine-3-carboxamide exerts its effects involves targeting specific molecular pathways. It interacts with bacterial cell walls, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in bacterial metabolism, further contributing to its antibacterial properties.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)benzamide
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
N-(1,3-benzothiazol-2-yl)-2-methoxyacetamide
Uniqueness: N-(1,3-benzothiazol-2-yl)-N-ethyl-2-(methylsulfanyl)pyridine-3-carboxamide stands out due to its unique combination of functional groups, which contribute to its enhanced biological activity and chemical stability compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-ethyl-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-3-19(15(20)11-7-6-10-17-14(11)21-2)16-18-12-8-4-5-9-13(12)22-16/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESBCUYSGWPEJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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